molecular formula C18H15N5OS B2709731 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903426-14-1

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2709731
CAS No.: 1903426-14-1
M. Wt: 349.41
InChI Key: IGQBSDMERIDLSD-UHFFFAOYSA-N
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Description

Historical Development of the Triazolopyridazine Scaffold in Medicinal Chemistry

The triazolopyridazine scaffold emerged from broader explorations into fused heterocyclic systems, which gained momentum in the early 20th century. While Bulow & Hass first synthesized a triazolopyrimidine derivative in 1909, focused studies on the [4,3-b]pyridazine isomer began later. The 2002 synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines marked a pivotal advancement, demonstrating anxiolytic activity and validating the scaffold’s pharmacological potential. Subsequent decades saw diversification into kinase inhibitors, exemplified by 2020 research identifying triazolo-pyridazine derivatives as potent c-Met inhibitors with anticancer properties. These milestones underscore the scaffold’s versatility in addressing diverse therapeutic targets.

Structural Classification Within the Heterocyclic Family

Triazolopyridazines belong to the bicyclic heteroaromatic systems, characterized by a triazole ring fused to a pyridazine moiety. Structural isomers arise from variations in nitrogen atom positions and fusion patterns:

Isomer Type Fusion Pattern Key Features

Properties

IUPAC Name

2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(10-13-4-2-1-3-5-13)19-11-17-21-20-16-7-6-15(22-23(16)17)14-8-9-25-12-14/h1-9,12H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBSDMERIDLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

A study evaluating the cytotoxic effects of related urea derivatives revealed that specific modifications in their structures significantly enhanced anticancer activity, with IC50 values indicating potent efficacy against melanoma cell lines .

Antioxidant Activity

Compounds containing thiophene and triazole rings have been shown to exhibit substantial antioxidant properties. This is crucial for combating oxidative stress in biological systems, which is linked to various diseases. Research indicates that these compounds can effectively scavenge free radicals and reduce reactive oxygen species (ROS) levels in treated cells .

Enzyme Inhibition

The structural characteristics of this compound suggest potential interactions with various enzymes. Triazole derivatives are known enzyme inhibitors involved in cancer metabolism and proliferation pathways. For example, they may inhibit glycogen synthase kinase 3 (GSK-3), which plays a critical role in cancer biology .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. In silico studies can provide insights into its absorption, distribution, metabolism, and excretion (ADME). The pharmacological activity can be attributed to several mechanisms:

  • Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins.
  • Enzyme Interaction : Potential inhibition of key metabolic enzymes critical for cancer cell survival.
  • Oxidative Stress Modulation : Scavenging free radicals to protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Study : A derivative exhibited an IC50 value of 16.23 μM against U937 cells, demonstrating significant anticancer properties compared to standard treatments like etoposide .
  • Antioxidant Assessment : Research showed that thiophene-containing ureas significantly reduced ROS levels in treated cells compared to controls .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Core Structural Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is common among analogues, but substituents at positions 3 and 6 critically influence physicochemical and biological properties. Key comparisons include:

Compound (CAS/ID) Substituent at Position 6 Position 3 Modification Molecular Formula
Target (1903516-05-1/BG14124) Thiophen-3-yl N-(Methyl)phenylacetamide C₁₇H₁₄N₆OS₂
894037-84-4 4-Chlorophenyl [[6-(4-Cl-Ph)-triazolo]sulfanyl]acetamide C₁₃H₁₀ClN₇OS
891117-12-7 3-Methyl-triazolo-pyridazine 2-(4-Ethoxyphenyl)acetamide C₂₂H₂₂N₆O₂
894049-45-7 4-Methoxyphenyl [[6-(4-MeO-Ph)-triazolo]sulfanyl]acetamide C₁₄H₁₃N₇O₂S

Key Observations :

  • Electron-Donating vs.
  • Linker Flexibility : The methylene bridge in the target’s acetamide group may confer greater conformational flexibility than sulfanyl-linked analogues (e.g., 894037-84-4), influencing receptor binding kinetics .
  • Solubility : Methoxy (891117-12-7) and ethoxy (target) groups generally improve aqueous solubility compared to halogenated derivatives .

Pharmacological Implications

  • Thiophene vs. Aryl Substituents : The thiophen-3-yl group in the target may enhance metabolic stability compared to phenyl or chlorophenyl groups, as sulfur-containing heterocycles often resist oxidative degradation .
  • Acetamide Linkage : The methyl-linked phenylacetamide moiety could improve blood-brain barrier penetration relative to bulkier sulfanyl-linked derivatives, making the target compound a candidate for CNS-targeted therapies .

Biological Activity

2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N6OS\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{OS}

This compound features a triazole ring that is known for its diverse pharmacological properties. The presence of the thiophene and pyridazine moieties contributes to its potential biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. This compound may interact with various enzymes due to its ability to form hydrogen bonds.
  • Receptor Modulation : The compound could potentially modulate receptor activity, particularly those involved in neurokinin signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic efficacy against oxidative stress-related diseases.

Antiviral Activity

Research indicates that compounds within the triazole family have shown promising antiviral properties. For instance:

  • Inhibition of Viral Replication : Similar triazole derivatives have demonstrated significant activity against viruses such as HIV and DENV (Dengue Virus) with EC50 values ranging from 0.96 μg/mL to 263.31 μM depending on the specific structure and substitutions present .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines .

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of triazole derivatives indicated that compounds with structural similarities to this compound exhibited significant inhibition of viral replication in vitro. The study reported an IC50 value of approximately 130.24 μM against a range of viral strains .

Study 2: Anticancer Activity

In another investigation assessing the anticancer properties of triazole compounds, researchers found that derivatives similar to this compound inhibited tumor growth in xenograft models. The results suggested a mechanism involving apoptosis induction and cell cycle arrest .

Research Findings Summary Table

Biological ActivityMechanismEC50/IC50 ValuesReferences
AntiviralEnzyme inhibition0.96 μg/mL - 263.31 μM
AnticancerApoptosis inductionVaries by cell line
AntioxidantFree radical scavengingNot specified

Q & A

Q. What synthetic routes are commonly employed for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting hydrazine derivatives with pre-functionalized pyridazine intermediates under reflux conditions. For example, analogous protocols (e.g., refluxing 1,2,4-triazole-5-thiol with maleimides in glacial acetic acid) yield fused triazolo-heterocycles . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and confirms methylene bridge connectivity between the triazole and acetamide groups.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy, particularly for distinguishing isobaric species.
  • X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated for structurally related triazolopyridazine derivatives .

Q. How can researchers assess the compound’s solubility for in vitro bioassays?

  • LogP Calculations: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, guiding solvent selection (e.g., DMSO for stock solutions).
  • Experimental Solubility Screening: Employ gradient solvent systems (water:acetonitrile mixtures) with UV-Vis quantification. For problematic cases, prodrug strategies (e.g., PEGylation) or salt formation (e.g., hydrochloride salts) may improve bioavailability .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for large-scale synthesis?

Quantum mechanical calculations (e.g., DFT-based transition state modeling) predict activation barriers for key steps like triazole cyclization. Coupled with cheminformatics tools, these methods identify optimal temperature, solvent polarity, and catalyst loading. For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error iterations .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Metabolite Interference Testing: Use LC-MS to identify degradation products that may skew activity readings.
  • Target Engagement Studies: Employ techniques like SPR (Surface Plasmon Resonance) to directly measure binding affinity, decoupling off-target effects .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Bioisosteric Replacement: Substitute the thiophene ring with furan or selenophene to modulate electron density and metabolic susceptibility.
  • Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands to enhance degradation of specific targets.
  • Pharmacokinetic Profiling: Use in vitro microsomal stability assays (e.g., liver microsomes) to guide structural tweaks, such as fluorination of the phenyl ring to block CYP450-mediated oxidation .

Q. What advanced analytical techniques characterize aggregation or polymorphism in solid-state formulations?

  • Dynamic Light Scattering (DLS): Detects nanoaggregates in solution that may reduce bioavailability.
  • Powder X-ray Diffraction (PXRD): Differentiates crystalline polymorphs, which can impact dissolution rates.
  • Thermogravimetric Analysis (TGA): Identifies solvent residues or hydrate formation during lyophilization .

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